4-(1-((4-Chlorophenyl)imino)ethyl)-5-phenyl-2,3-furandione
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Overview
Description
4-(1-((4-Chlorophenyl)imino)ethyl)-5-phenyl-2,3-furandione is a complex organic compound that features a furan ring substituted with a chlorophenyl imino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((4-Chlorophenyl)imino)ethyl)-5-phenyl-2,3-furandione typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the final product. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of a strong acid like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-((4-Chlorophenyl)imino)ethyl)-5-phenyl-2,3-furandione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(1-((4-Chlorophenyl)imino)ethyl)-5-phenyl-2,3-furandione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-((4-Chlorophenyl)imino)ethyl)-5-phenyl-2,3-furandione involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the phenyl and furan rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1-((4-Chlorophenyl)imino)ethyl)-5-phenyl-2,3-furandione: Unique due to the presence of both a chlorophenyl imino group and a phenyl group on the furan ring.
4-(1-((4-Chlorophenyl)imino)ethyl)-2,3-dihydro-1H-pyrrole-2,5-dione: Similar structure but with a pyrrole ring instead of a furan ring.
4-(1-((4-Chlorophenyl)imino)ethyl)-5-methyl-2,3-furandione: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chlorophenyl imino group and the phenyl group on the furan ring makes it a versatile compound for various applications .
Properties
CAS No. |
88556-40-5 |
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Molecular Formula |
C18H12ClNO3 |
Molecular Weight |
325.7 g/mol |
IUPAC Name |
4-[N-(4-chlorophenyl)-C-methylcarbonimidoyl]-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C18H12ClNO3/c1-11(20-14-9-7-13(19)8-10-14)15-16(21)18(22)23-17(15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
USMJUDJWVYWYPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Cl)C2=C(OC(=O)C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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